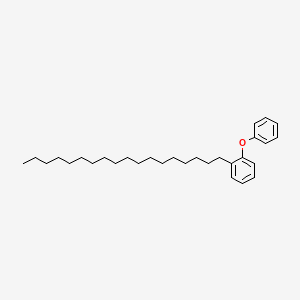
1-Octadecyl-2-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecyl-2-phenoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a long octadecyl chain attached to a phenoxybenzene core
Vorbereitungsmethoden
The synthesis of 1-Octadecyl-2-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve multi-step synthesis routes, starting from simpler benzene derivatives and gradually introducing the octadecyl and phenoxy groups through a series of substitution and coupling reactions .
Analyse Chemischer Reaktionen
1-Octadecyl-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Octadecyl-2-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and lipid bilayer formations.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Wirkmechanismus
The mechanism of action of 1-Octadecyl-2-phenoxybenzene involves its interaction with molecular targets such as cell membranes. The long octadecyl chain allows it to embed within lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
1-Octadecyl-2-phenoxybenzene can be compared with other similar compounds, such as:
Diphenyl ether: Similar in structure but lacks the long octadecyl chain, making it less hydrophobic and less effective in membrane interactions.
Phenoxybenzamine: An alpha-adrenergic antagonist used in medicine, differing significantly in its pharmacological properties and applications.
The uniqueness of this compound lies in its combination of a long hydrophobic chain and an aromatic core, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
85967-29-9 |
|---|---|
Molekularformel |
C30H46O |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
1-octadecyl-2-phenoxybenzene |
InChI |
InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-28-24-21-22-27-30(28)31-29-25-19-17-20-26-29/h17,19-22,24-27H,2-16,18,23H2,1H3 |
InChI-Schlüssel |
BKMJANZLJDQHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


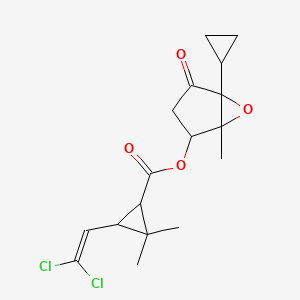
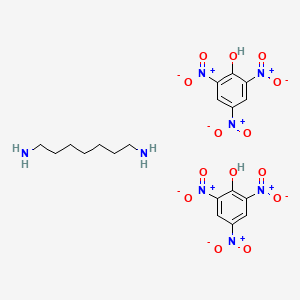
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)


![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
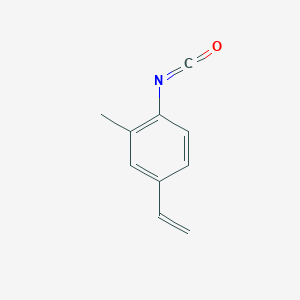
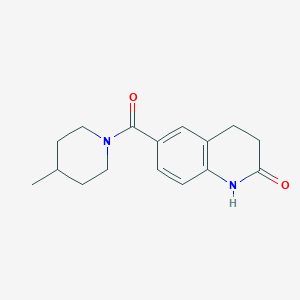
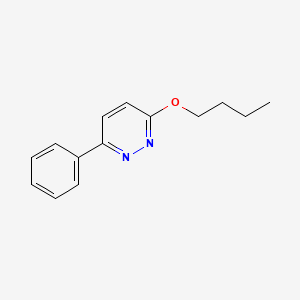
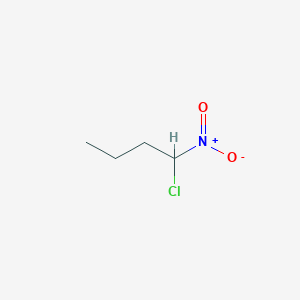
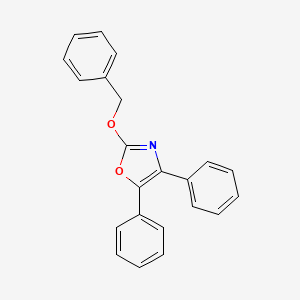
![N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14425852.png)

![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
